1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Overview
Description
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 6-methoxypyridin-3-amine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium dithionite, or iron powder in acetic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: 1-(6-Methoxypyridin-3-yl)-3-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The methoxy and nitrophenyl groups can interact with the active site of the target molecule, leading to a conformational change that reduces its activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)-3-(4-aminophenyl)urea: This compound is similar but has an amino group instead of a nitro group.
1-(6-Methoxypyridin-3-yl)-3-(4-chlorophenyl)urea: This compound has a chloro group instead of a nitro group.
1-(6-Methoxypyridin-3-yl)-3-(4-methylphenyl)urea: This compound has a methyl group instead of a nitro group.
Uniqueness
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the methoxy and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOEIFRJLOMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326018 | |
Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380332-19-4 | |
Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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